molecular formula C6H5BrClF2N B1383467 3-Bromo-2,5-difluoroaniline hydrochloride CAS No. 1787929-07-0

3-Bromo-2,5-difluoroaniline hydrochloride

Cat. No.: B1383467
CAS No.: 1787929-07-0
M. Wt: 244.46 g/mol
InChI Key: VIGHLEAEGAQMLF-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoroaniline hydrochloride: is a chemical compound with the molecular formula C6H4BrF2N·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is often used in various chemical syntheses and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination and fluorination of aniline to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. The reaction conditions often involve the use of bromine and fluorine sources, such as bromine (Br2) and fluorine gas (F2), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using automated systems to control the reaction parameters. The final product is typically purified through crystallization or distillation to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-difluoroaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-2,5-difluoroaniline hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluoroaniline hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

  • 2-Bromo-3-fluoroaniline
  • 4-Bromo-2,5-difluoroaniline
  • 5-Bromo-2,3-difluoroaniline

Comparison: Compared to these similar compounds, 3-Bromo-2,5-difluoroaniline hydrochloride has a unique substitution pattern on the benzene ring, which can result in different chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions can enhance its reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

3-bromo-2,5-difluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHLEAEGAQMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787929-07-0
Record name 3-bromo-2,5-difluoroaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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